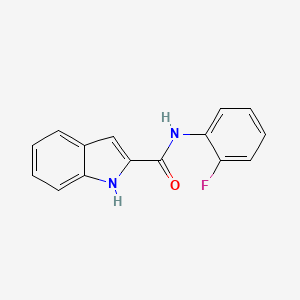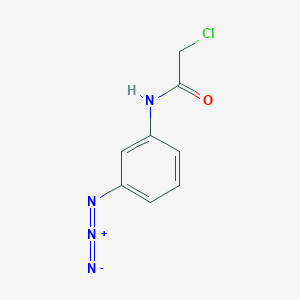![molecular formula C15H19N3O B7644401 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyridine family, which has been found to exhibit a range of biological activities. In
作用机制
The exact mechanism of action of 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and addiction. It has also been found to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include:
1. Increased levels of GABA: This compound has been found to increase the levels of the neurotransmitter GABA in the brain, which is associated with the anxiolytic and antidepressant effects observed.
2. Reduced levels of dopamine: this compound has been found to reduce the levels of dopamine in the brain, which is associated with the reduction in drug-seeking behavior observed.
实验室实验的优点和局限性
One of the advantages of using 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine in lab experiments is that it exhibits a range of biological activities, making it a versatile compound for testing. However, one of the limitations is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. These include:
1. Further exploration of the mechanism of action: Understanding the exact mechanism of action of this compound could lead to the development of more targeted therapies.
2. Development of more potent analogs: Synthesizing analogs of this compound with improved potency and selectivity could lead to the development of more effective therapies.
3. Clinical trials: Conducting clinical trials to test the safety and efficacy of this compound in humans could pave the way for its use as a therapeutic agent.
4. Exploration of other therapeutic applications: Investigating the potential of this compound in other areas of research, such as neurodegenerative disorders and cancer, could lead to the development of new treatments.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been found to exhibit a range of biological activities. Further research is needed to fully explore the potential of this compound in the development of new therapies.
合成方法
The synthesis of 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 4-methoxyphenethylamine with 4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a catalyst. This reaction yields the desired product with a yield of around 80%.
科学研究应用
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Some of the areas of research where this compound has shown potential include:
1. Treatment of anxiety and depression: Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
2. Treatment of addiction: This compound has been found to reduce drug-seeking behavior in animal models of addiction.
3. Treatment of pain: this compound has been found to exhibit analgesic effects in animal models of pain.
属性
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-13-8-5-12(6-9-13)7-10-15-17-16-14-4-2-3-11-18(14)15/h5-6,8-9H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJRWZOZNZTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)

![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)



![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)